N-(2-Ethoxyphenyl)-3-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]propanamide
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Overview
Description
N-(2-Ethoxyphenyl)-3-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]propanamide is a complex organic compound characterized by its unique structure, which includes an ethoxyphenyl group, a thienylmethylene moiety, and a thioxothiazolidinyl ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Ethoxyphenyl)-3-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]propanamide typically involves multiple steps:
Formation of the Thiazolidinone Ring: The initial step often involves the reaction of a thioamide with an α-haloketone to form the thiazolidinone ring. This reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate.
Introduction of the Thienylmethylene Group: The thiazolidinone intermediate is then reacted with a thienyl aldehyde under basic conditions to introduce the thienylmethylene group.
Attachment of the Ethoxyphenyl Group: Finally, the ethoxyphenyl group is introduced through an amide coupling reaction, typically using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thienylmethylene group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The ethoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives of the ethoxyphenyl group.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, N-(2-Ethoxyphenyl)-3-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]propanamide has shown potential as an antimicrobial and anti-inflammatory agent. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic effects. It is studied for its ability to inhibit certain enzymes or receptors, which could lead to the development of new medications for various diseases.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require unique chemical functionalities.
Mechanism of Action
The mechanism of action of N-(2-Ethoxyphenyl)-3-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or altering their function. This interaction can modulate various biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Ethoxyphenyl)-2-((oxo(2-(2-thienylmethylene)hydrazino)ac)amino)benzamide
- N-(2-(4-Morpholinylcarbonyl)ph)2-oxo-2-(2-(2-thienylmethylene)hydrazino)acetamide
Uniqueness
Compared to similar compounds, N-(2-Ethoxyphenyl)-3-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]propanamide stands out due to its specific combination of functional groups. This unique structure provides distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H18N2O3S3 |
---|---|
Molecular Weight |
418.6 g/mol |
IUPAC Name |
N-(2-ethoxyphenyl)-3-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]propanamide |
InChI |
InChI=1S/C19H18N2O3S3/c1-2-24-15-8-4-3-7-14(15)20-17(22)9-10-21-18(23)16(27-19(21)25)12-13-6-5-11-26-13/h3-8,11-12H,2,9-10H2,1H3,(H,20,22)/b16-12+ |
InChI Key |
PYMSNOCMPJQTAQ-FOWTUZBSSA-N |
Isomeric SMILES |
CCOC1=CC=CC=C1NC(=O)CCN2C(=O)/C(=C\C3=CC=CS3)/SC2=S |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CCN2C(=O)C(=CC3=CC=CS3)SC2=S |
Origin of Product |
United States |
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